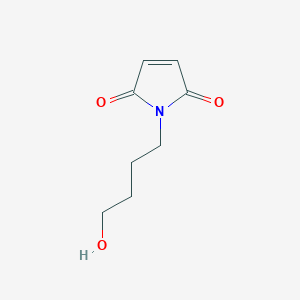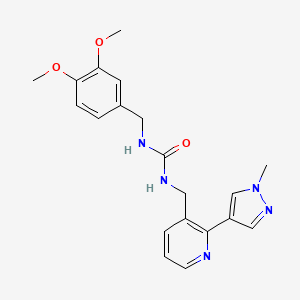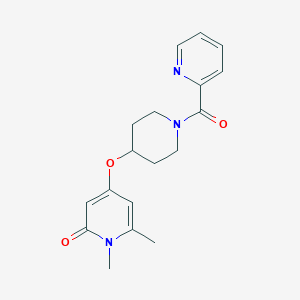
N-(4-羟基丁基)马来酰亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-Hydroxybutyl)maleimide” is a chemical compound that is often used in experimental biochemical studies . It is typically coupled initially to molecules containing primary amines by amide bonds . The product is designed for in-vitro studies, which are conducted outside of living organisms.
Synthesis Analysis
The synthesis of “N-(4-Hydroxybutyl)maleimide” involves grafting natural rubber and N-(4-hydroxyphenyl)maleimide (i.e., NR-g-HPM). The grafting yield increases with the grafting temperature, and the highest grafted HPM content is obtained at 200 °C . Furthermore, increases in the concentration of HPM lead to a drop in grafted HPM .Molecular Structure Analysis
The molecular structure of “N-(4-Hydroxybutyl)maleimide” is characterized by FTIR, 1H NMR, and 13C NMR . The molecular formula is C8H11NO3.Chemical Reactions Analysis
Maleimides, including “N-(4-Hydroxybutyl)maleimide”, are known for their extremely favorable kinetics of reaction with thiols, which ensures high yields of the desired conjugates are generated rapidly while minimizing competing side-reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Hydroxybutyl)maleimide” are characterized by its thermal curing behaviors and thermal stabilities . Introduction of polymerizable groups shifts the curing exotherm to low temperatures, and the curing behavior is dictated by the polymerizable substituent present in the aromatic ring .科学研究应用
Drug Delivery Systems
In the field of regenerative medicine and tissue engineering , HBM-modified hydrogels are significant. They serve as drug delivery systems , benefiting from rapid polymerization and a cell-friendly environment. This supports cell encapsulation and in situ crosslinking in the presence of cells and tissue .
Optoelectronic Applications
HBM derivatives are used in the development of optoelectronic materials . Chemical modification of maleimide significantly tunes the spectroscopic signals and electrical properties, enhancing fluorescence emission intensity and facilitating electron charge separation . This makes them suitable for applications like fluorescence imaging and photovoltaics .
Enzyme Inhibition
Maleimide derivatives, including HBM, have been identified as potent enzyme inhibitors . They play a crucial role in inhibiting protein kinases that are key in intracellular signaling pathways. This has implications for treating conditions like cancer , cardiovascular diseases , and diabetes .
Antibacterial and Antitumor Activities
HBM and its derivatives exhibit antibacterial and antitumor activities . They have been characterized for their potential as agents in preventing multidrug resistance in bacteria and as tuberculostatic agents .
Sequence-Controlled Polymers
HBM is instrumental in constructing sequence-controlled polymers (SCPs). Through maleimide chemistry, SCPs can be synthesized with precise sequence regulation, which is essential for advanced materials science applications .
未来方向
The future directions of “N-(4-Hydroxybutyl)maleimide” research could involve further exploration of its synthesis methods and biological activity. Transition-metal-catalyzed directed C–H alkenylation with maleimides has attracted much attention in recent years, as maleimide core moieties are present in various natural products and pharmaceuticals . These derivatives can be readily modified into biologically important compounds .
作用机制
Target of Action
The primary target of N-(4-Hydroxybutyl)maleimide is the thiol group in proteins and peptides. The maleimide group in the compound is electrophilic and can react with the nucleophilic thiol group, forming a covalent bond. In the context of antimicrobial activity, the membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .
Biochemical Pathways
N-substituted maleimides, such as N-(4-Hydroxybutyl)maleimide, affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This disruption can inhibit the growth and survival of microorganisms, contributing to the compound’s antimicrobial activity .
Pharmacokinetics
. These properties could also potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of N-(4-Hydroxybutyl)maleimide’s action is the inhibition of the growth and survival of microorganisms. It achieves this by disrupting the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This leads to strong antifungal effects and structure-dependent antibacterial activity .
Action Environment
The action, efficacy, and stability of N-(4-Hydroxybutyl)maleimide can be influenced by various environmental factors. For instance, the chemical reactivity and lipophilicity of N-substituted maleimides can influence their antibacterial activity . .
属性
IUPAC Name |
1-(4-hydroxybutyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-1-5-9-7(11)3-4-8(9)12/h3-4,10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJYOIVBSCPZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxybutyl)maleimide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742435.png)

![1-[2-Methyl-7-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2742439.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2742441.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742444.png)
![3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2742445.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2742447.png)
![6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2742451.png)
![N-(1-cyanocyclohexyl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2742453.png)

![Methyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2742455.png)
![6-Tert-butyl-2-[1-(2,4-difluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742456.png)